molecular formula C10H14N2O3 B15396608 5-(Diethylamino)-2-nitrophenol CAS No. 59820-49-4

5-(Diethylamino)-2-nitrophenol

Cat. No.: B15396608
CAS No.: 59820-49-4
M. Wt: 210.23 g/mol
InChI Key: OBYYAXVODMZQCW-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-nitrophenol is an organic compound with the molecular formula C 10 H 14 N 2 O 3 and a molecular weight of 210.23 g/mol [ 1 ]. As a nitrophenol derivative, it is part of a class of compounds frequently investigated as building blocks for synthesizing more complex chemical structures. For instance, structurally related molecules containing the diethylamino and nitro groups are utilized in creating Schiff base ligands, which are known for their interesting photochromic properties and their ability to form complexes with metal ions [ 4 ][ 7 ]. The specific research applications and detailed mechanism of action for this compound are not fully established in the literature from these search results. Its value in research may stem from its role as a synthetic intermediate in organic chemistry and materials science. Researchers might explore its utility in the development of nonlinear optical materials, dyes, or as a precursor for ligands in coordination chemistry. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59820-49-4

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(diethylamino)-2-nitrophenol

InChI

InChI=1S/C10H14N2O3/c1-3-11(4-2)8-5-6-9(12(14)15)10(13)7-8/h5-7,13H,3-4H2,1-2H3

InChI Key

OBYYAXVODMZQCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-(Diethylamino)-2-nitrophenol and its Precursors

The synthesis of this compound and its precursors can be achieved through several established chemical reactions. These methods primarily involve condensation, amination, and nitration reactions.

Condensation Reactions in the Formation of Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine group (–C=N–), are typically formed through the condensation reaction of primary amines with aldehydes or ketones, often in an alcoholic solution. jecst.org These compounds are versatile and have been synthesized from precursors like salicylaldehyde (B1680747) derivatives. For instance, a new Schiff base ligand was synthesized from the reaction of 4-diethylamino-2-hydroxybenzaldehyde with o-aminophenol. dergipark.org.tr This ligand, acting as a tetradentate N2O2 type, binds with metal ions through its phenolic oxygen and azomethine nitrogen. dergipark.org.tr

Similarly, the condensation of 5-nitro-salicylaldehyde with various diamines in alcohol has been used to synthesize neutral tetradentate N2O2 type complexes of Co(II). researchgate.net The resulting Schiff bases are bivalent anions with ONNO donors. researchgate.net The synthesis of (E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenol, an o-hydroxy Schiff base, also involves a condensation reaction. nih.gov

A series of 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol and its derivatives have been synthesized starting from p-N,N-diethyl amino salicylaldehyde and different substituted o-phenylenediamines, o-aminophenols, or o-aminothiophenols. researchgate.net

Amination and Nitration Pathways for Substituted Phenols

The introduction of nitro groups onto a phenol (B47542) ring is a key step in synthesizing nitrophenols. The nitration of phenols is an electrophilic aromatic substitution reaction. youtube.com The hydroxyl group of the phenol is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. youtube.comtotal-synthesis.com

A common method for the nitration of phenol involves using a mixture of nitric acid and sulfuric acid. youtube.com However, the conditions can be controlled to favor the formation of specific isomers. For example, the reaction of phenol with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols. youtube.com To achieve higher yields of the para isomer, a two-step process can be employed where phenol is first reacted with nitrous acid to form p-nitrosophenol, which is then oxidized to p-nitrophenol using dilute nitric acid. youtube.com

The synthesis of 5-(diethylamino)-2-nitrosophenol, a precursor, can be achieved by reacting N,N-diethyl-m-aminophenol with sodium nitrite (B80452) in an acidic medium at low temperatures. chemicalbook.com Specifically, 3-diethylaminophenol (B49911) dissolved in n-propanol saturated with hydrogen chloride gas can be treated with isoamyl nitrite at 0°C to yield 5-diethylamino-2-nitrosophenol hydrochloride. chemicalbook.com

The direct nitration of substituted phenols can also be performed using various nitrating agents and catalytic systems. researchgate.net For instance, the nitration of 2-methylphenol using sodium nitrite, aluminum hydrogen sulphate, and wet silica (B1680970) in dichloromethane (B109758) yields a mixture of 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. researchgate.net

PrecursorReagentsProductYieldReference
3-DiethylaminophenolIsoamyl nitrite, n-propanol, HCl5-Diethylamino-2-nitrosophenol hydrochloride71% chemicalbook.com
N,N-diethyl-m-aminophenolSodium nitrite, Hydrochloric acid, Water5-(diethylamino)-2-nitrosophenol90% chemicalbook.com
PhenolSodium nitrate, Sulfuric acid, Watero-nitrophenol and p-nitrophenol~40g each prepchem.com
2-MethylphenolSodium nitrite, Al(HSO4)3, wet SiO2, CH2Cl22-methyl-6-nitrophenol and 2-methyl-4-nitrophenol92% (crude) researchgate.net

Advanced Synthetic Strategies and Green Chemistry Principles

Research into the nitration of phenols has explored more environmentally friendly and efficient heterogeneous systems. researchgate.net These methods often utilize solid catalysts that can be easily separated from the reaction mixture, reducing waste. Examples include the use of sodium nitrite with wet SiO2 in the presence of oxalic acid dihydrate, sodium hydrogen sulphate, aluminum hydrogen sulphate, or silica sulfuric acid in dichloromethane at room temperature. researchgate.net These systems have shown high yields in the nitration of various substituted phenols. researchgate.net

Mechanistic Investigations of Reaction Pathways

The synthesis and chemical behavior of this compound and its derivatives are governed by fundamental mechanistic principles, including electrophilic and nucleophilic aromatic substitution, as well as tautomerism.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental process in the synthesis of many aromatic compounds, including nitrophenols. total-synthesis.commasterorganicchemistry.com The mechanism involves a two-step process:

Attack of the electrophile: The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

In the nitration of phenols, the hydroxyl group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO2+) to the ortho and para positions. youtube.comtotal-synthesis.com

Nucleophilic Aromatic Substitution (SNA_r) occurs when an aryl halide with electron-withdrawing substituents reacts with a nucleophile. libretexts.org Although less common than EAS, it is a significant reaction pathway. The presence of electron-withdrawing groups, such as a nitro group, in the ortho or para position to the leaving group activates the ring towards nucleophilic attack. libretexts.orgnih.gov The mechanism also proceeds in two steps:

Nucleophilic addition: The nucleophile adds to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.orgnih.gov

Elimination of the leaving group: The leaving group, typically a halide ion, is eliminated, restoring the aromaticity of the ring. libretexts.org

The electron-withdrawing nitro group in this compound plays a crucial role in influencing the reactivity of the aromatic ring in both electrophilic and nucleophilic substitution reactions.

Prototropic Tautomerism and Intramolecular Proton Transfer Processes

Prototropic tautomerism is a chemical equilibrium between two or more constitutional isomers, called tautomers, that differ in the position of a proton and the location of a double bond. nih.gov In o-hydroxy Schiff bases, such as derivatives of this compound, this tautomerism results in two forms: the phenol-imine and the keto-amine forms. nih.govresearchgate.net This is due to an intramolecular proton transfer from the phenolic oxygen to the imine nitrogen. researchgate.net

The preference for a particular tautomeric form can be influenced by the solvent and the presence of electron-donating or electron-withdrawing substituents on the aromatic ring. nih.govresearchgate.net In the case of (E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenol, experimental (XRD, FT-IR, UV-vis) and computational (DFT, TD-DFT) studies have shown that the compound exists exclusively in the phenol-imine form in both the solid state and in solution. nih.govresearchgate.net This preference is attributed to the strong electron-withdrawing effect of the nitro group. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to investigate the potential energy surface of the intramolecular proton transfer process. researchgate.net These studies reveal that the molecular geometry is significantly affected by the proton transfer. researchgate.net

CompoundTautomeric FormsDominant FormInfluencing FactorReference
(E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenolPhenol-imine, Keto-aminePhenol-imineStrong electron-withdrawing nitro group nih.govresearchgate.net

Derivatization Reactions for Structure-Activity Relationship Studies

The exploration of structure-activity relationships is a cornerstone of medicinal chemistry and materials science. For this compound, derivatization is key to understanding how structural modifications influence biological activity or other functional properties. Common derivatization strategies include the formation of benzimidazoles, Schiff bases, and azo dyes, each introducing distinct structural and electronic features to the parent molecule.

One notable example involves the synthesis of a benzimidazole (B57391) derivative, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol. This transformation begins with the formylation of m-(N,N-diethylamino)phenol to yield p-N,N-diethylamino salicylaldehyde. nih.govresearchgate.net This intermediate is then condensed with 4-nitrobenzene-1,2-diamine in the presence of a catalyst such as phosphorus trichloride (B1173362) in ethanol (B145695). nih.govresearchgate.net The resulting benzimidazole derivative has been shown to possess significant antimicrobial properties, and its activity can be compared with the parent nitrophenol to establish a preliminary SAR. nih.govresearchgate.net

The formation of Schiff bases represents another important derivatization pathway. These compounds, also known as imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, a precursor like p-N,N-diethylamino salicylaldehyde can be reacted with various primary amines to generate a library of Schiff bases. scispace.comgsconlinepress.comresearchgate.netresearchgate.net The diverse electronic and steric properties of the chosen amines allow for a systematic investigation of their impact on the biological or chemical properties of the resulting molecules. The general synthetic approach for Schiff bases often involves refluxing the aldehyde and amine in an alcoholic solvent, sometimes with a catalytic amount of acid. nih.govresearchgate.netresearchgate.net

Azo dyes, characterized by the -N=N- functional group, are another class of derivatives that can be synthesized from precursors of this compound. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich coupling component, such as a phenol. nih.govresearchgate.netajchem-a.comnih.govresearchgate.net By diazotizing various aromatic amines and coupling them with a derivative of this compound, a range of azo dyes with different substitution patterns can be obtained. The colorimetric and other physicochemical properties of these dyes can then be studied in relation to their structural features.

The table below summarizes key derivatization reactions starting from precursors of this compound, which are instrumental in SAR studies.

PrecursorReagent(s)Derivative TypePurpose of Derivatization
p-N,N-Diethylamino salicylaldehyde4-Nitrobenzene-1,2-diamine, PCl₃BenzimidazoleIntroduction of a heterocyclic moiety to modulate biological activity. nih.govresearchgate.net
p-N,N-Diethylamino salicylaldehydeVarious primary aminesSchiff BaseSystematic variation of substituents to probe steric and electronic effects on activity. scispace.comgsconlinepress.comresearchgate.netresearchgate.net
This compound derivativeDiazotized aromatic aminesAzo DyeGeneration of colored compounds for applications in materials science and as biological probes. nih.govresearchgate.netajchem-a.comnih.govresearchgate.net

These derivatization strategies provide a powerful toolkit for researchers to systematically modify the structure of this compound and to elucidate the complex relationships between molecular structure and function.

Synthesis of Metal Complexes and Coordination Chemistry of this compound Ligands

The phenolic oxygen and the nitrogen of the diethylamino group, as well as the nitro group, make this compound and its derivatives attractive ligands for the coordination of metal ions. The resulting metal complexes often exhibit enhanced biological activity and interesting physicochemical properties compared to the free ligands.

A significant body of research has focused on the synthesis of transition metal complexes using a benzimidazole derivative of this compound, namely 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, as a ligand. nih.govresearchgate.net This ligand has been shown to coordinate with a variety of transition metals, including cobalt(II), copper(II), nickel(II), and iron(II). researchgate.netnih.govresearchgate.net The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt (e.g., acetates or sulfates) in a suitable solvent like methanol, often in the presence of a weak base such as triethylamine (B128534) to facilitate the deprotonation of the phenolic hydroxyl group. researchgate.netnih.gov

Spectroscopic studies, including FT-IR and NMR, have been instrumental in elucidating the coordination mode of the ligand to the metal center. For instance, in the case of the benzimidazole derivative complexes, it has been proposed that the ligand acts as a bidentate chelating agent, coordinating to the metal ion through the phenolic oxygen and one of the nitrogen atoms of the imidazole (B134444) ring. nih.gov

The coordination of the metal ion significantly influences the electronic properties and, consequently, the biological activity of the ligand. For example, the metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol have demonstrated enhanced antimicrobial activity against various bacterial and fungal strains compared to the free ligand. nih.govnih.gov This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

The table below presents data on the synthesis and antimicrobial activity of transition metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, highlighting the effect of metal coordination on biological activity.

Metal IonMetal Salt PrecursorResulting ComplexMinimum Inhibitory Concentration (MIC) vs. E. coli (μg/mL)Minimum Inhibitory Concentration (MIC) vs. S. aureus (μg/mL)
Co(II)Co(OAc)₂[Co(L)₂]62.5125
Cu(II)Cu(OAc)₂[Cu(L)₂]125250
Ni(II)Ni(OAc)₂[Ni(L)₂]125125
Fe(II)FeSO₄·7H₂O[Fe(L)₂]62.5125
Ligand (L)-C₁₇H₁₈N₄O₃250500
Data derived from Padalkar et al. (2011). nih.govnih.gov

Beyond transition metals, the synthesis of lanthanide complexes with ligands derived from substituted phenols has also been explored, suggesting that derivatives of this compound could serve as ligands for f-block elements, potentially leading to materials with interesting photoluminescent properties. jocpr.comgenescells.ru The coordination chemistry of this compound and its derivatives is a rich field of study, offering opportunities for the development of new catalysts, functional materials, and therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the unit cell dimensions, space group, and the exact coordinates of each atom. This provides unequivocal proof of the molecule's connectivity and stereochemistry.

While a specific crystallographic study for 5-(Diethylamino)-2-nitrophenol was not found, analysis of closely related structures provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of a derivative, 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, reveals an orthorhombic crystal system with a P222 space group. researchgate.net The molecule exhibits an E conformation around the N=C bond and features an intramolecular O—H...N hydrogen bond. researchgate.net Another related compound, (E)-5-(diethylamino)-2-((morpholinoimino)methyl)phenol, crystallizes in the monoclinic system with a P21 space group. scispace.com These examples highlight the common structural motifs and packing interactions that could be anticipated in the crystal structure of this compound.

The process of X-ray diffraction involves exposing a crystal to an X-ray beam and recording the resulting diffraction patterns. nih.gov From these patterns, the crystal system, which describes the shape of the unit cell, and the space group, which defines the symmetry of the molecular packing, can be determined. nih.gov The intensities of the diffraction spots are then used to calculate an electron density map, from which the atomic positions are derived. nih.gov

Table 1: Crystallographic Data for a Derivative of this compound

Parameter 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol researchgate.net
Crystal System Orthorhombic
Space Group P222
Radiation Type Mo Kα

| Wavelength (Å) | 0.71073 |

This table presents crystallographic data for a closely related derivative, providing an example of the type of information obtained from XRD analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The hydrochloride salt of a related compound, 5-(diethylamino)-2-nitrosophenol, has a molecular weight of 230.696. sigmaaldrich.com The fragmentation of nitrophenol compounds often involves characteristic losses. For example, the mass spectra of nitrophenol isomers show fragmentation patterns that provide rich structural information. libretexts.org Common fragmentation pathways for aromatic nitro compounds include the loss of NO (30 Da) and NO2 (46 Da). youtube.com For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

The mass spectrum of 2-nitrophenol (B165410), a related compound, shows a molecular ion at an m/z of 139. chemicalbook.com Its fragmentation includes peaks corresponding to the loss of various fragments, providing a fingerprint of the molecule. chemicalbook.commassbank.eumassbank.eu The fragmentation of this compound would likely exhibit a combination of these patterns, with initial fragmentation potentially involving the diethylamino group or the nitro group. The presence of the diethylamino group, with its nitrogen atom, would result in an odd molecular weight, a key characteristic in mass spectral analysis of nitrogen-containing compounds. libretexts.org

Table 2: Predicted and Known Mass Spectral Data for Related Compounds

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Nitrophenol 139 chemicalbook.com 109, 93, 81, 65, 63 libretexts.orgchemicalbook.com
p-Nitrophenol 139 libretexts.org 109, 81, 65 libretexts.org
m-Nitrophenol 139 libretexts.org 109 (trace), 93, 81, 65, 63 libretexts.org

| 5-(Diethylamino)-2-nitrosophenol hydrochloride | 230.696 (molecular weight) sigmaaldrich.com | Not specified |

This table summarizes the molecular ion and key fragment ions observed in the mass spectra of related nitrophenol compounds, illustrating common fragmentation patterns.

Chromatographic and Separation Science Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, making them ideal for assessing the purity of this compound and for its isolation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture. For nitrophenol compounds, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comchromatographyonline.com The separation of 5-Diethylamino-2-nitrosophenol has been demonstrated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The latter is preferred for mass spectrometry compatibility. sielc.com

The development of HPLC methods for related compounds, such as 2-amino-5-nitrophenol (B90527), has shown excellent linearity, accuracy, and precision, making it a reliable technique for quantitative analysis. nih.govnih.gov For the analysis of various phenols and nitrophenols, isocratic HPLC methods have been developed using monolithic columns, achieving separation in under 3.5 minutes. chromatographyonline.com

Gas Chromatography (GC)

Gas chromatography is another valuable tool for the analysis of volatile and thermally stable compounds like nitrophenols. epa.gov Phenols can be analyzed directly by GC with a flame ionization detector (FID). epa.gov However, derivatization is often employed to improve chromatographic properties and sensitivity. researchgate.netnih.gov Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov It is noted that some nitrophenols, such as 2,4-dinitrophenol, may not derivatize effectively with PFBBr. epa.gov

GC analysis of nitrophenols can sometimes be challenging due to interactions with active sites in the column or injection port, but derivatization can mitigate these issues, leading to sharper peaks and lower detection limits. researchgate.net The use of different GC columns, such as DB-5 or RTx-50, can help resolve co-eluting compounds. epa.gov

Table 3: Chromatographic Methods for Analysis of Related Phenolic Compounds

Technique Compound(s) Column Mobile/Carrier Phase Key Findings Reference
HPLC 5-Diethylamino-2-nitrosophenol Newcrom R1 Acetonitrile, Water, Phosphoric/Formic Acid Scalable method for analysis and isolation. sielc.com
HPLC 2-Amino-5-nitrophenol Not specified Not specified Good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.govnih.gov
HPLC Phenol (B47542) and Nitrophenols Chromolith RP-18e 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) Separation in < 3.5 min with good resolution (Rs > 2.0). chromatographyonline.com
GC Phenols DB-5 or RTx-50 Not specified Analysis of underivatized or derivatized phenols. epa.gov

| GC-MS | Nitrophenols | Not specified | Helium or Hydrogen | Derivatization with (trimethylsilyl)diazomethane gave clear chromatograms and low detection limits. | nih.gov |

This table provides an overview of various chromatographic methods used for the analysis of compounds structurally related to this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of 5-(Diethylamino)-2-nitrophenol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry and energy of molecules. nih.gov For nitrophenol derivatives, this process involves finding the minimum energy configuration of the molecule, which provides data on bond lengths, bond angles, and dihedral angles. mdpi.comlongdom.org These optimized parameters are crucial for understanding the molecule's stability and conformational preferences. longdom.org

While specific DFT geometry optimization data for this compound is not detailed in the provided results, the methodology is well-established for similar compounds like m-nitrophenol and 2-nitrophenol (B165410). mdpi.comlongdom.org For these molecules, DFT calculations accurately predict the molecular structure, which is a critical starting point for all other computational analyses. mdpi.com

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N (amino)~1.37 Å
Bond LengthC-N (nitro)~1.48 Å
Bond LengthN-O (nitro)~1.23 Å
Bond AngleC-C-N (amino)~121°
Bond AngleO-N-O (nitro)~124°

Data is generalized from studies on related nitrophenol and amino-nitro compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (like UV-Vis spectra) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For molecules with donor-acceptor groups, such as the diethylamino and nitro groups in this compound, TD-DFT can elucidate the nature of these transitions, often identifying them as intramolecular charge transfer (ICT) events. researchgate.net

Studies on similar molecules show that the calculated absorption maxima (λmax) from TD-DFT generally show good agreement with experimental data. The solvent environment is a critical factor in these calculations, as it can significantly influence the electronic properties and thus the absorption spectrum. For the related compound (E)-5-(diethylamino)-2-(4-nitrophenyl)methylphenol (DSAN), investigations have highlighted the role of ICT in its photophysical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This small gap is also beneficial for intramolecular charge transfer, which is a key characteristic for materials with nonlinear optical (NLO) properties. dergipark.org.tr In molecules like this compound, the HOMO is typically localized on the electron-donating diethylamino group and the phenol (B47542) ring, while the LUMO is concentrated on the electron-accepting nitro group. dergipark.org.tr This spatial separation facilitates charge transfer upon excitation.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. irjweb.com Hardness is proportional to the HOMO-LUMO gap; thus, a molecule with a small gap is considered "soft" and more reactive. mdpi.com

Table 2: FMO Properties and Global Reactivity Descriptors (Note: This table illustrates the concepts. Specific calculated values for this compound were not available.)

PropertyFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.com
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from the system.
Electrophilicity Index (ω)μ² / (2η)Quantifies the ability of a molecule to accept electrons. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro and phenol groups. longdom.org

Blue Regions: Indicate positive potential, electron-deficient areas. These are susceptible to nucleophilic attack. For similar molecules, positive regions are often found around the hydrogen atoms. longdom.org

By analyzing the MEP map, one can understand the intermolecular interactions and predict the molecule's reactivity. mdpi.com For instance, the MEP of 2-nitrophenol shows the most negative potential on the oxygen atoms and the most positive potential on the hydroxyl hydrogen, indicating clear sites for interaction. longdom.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not found in the search results, this technique is widely applied to understand conformational flexibility and intermolecular interactions, such as hydrogen bonding, in similar molecules. Such simulations would provide insight into how the diethylamino group rotates and how the molecule interacts with solvents or other molecules in a condensed phase, which is crucial for understanding its behavior in practical applications.

Prediction of Nonlinear Optical (NLO) Properties and Material Design

Molecules with significant intramolecular charge transfer, arising from the presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large nonlinear optical (NLO) properties. The structure of this compound, featuring a diethylamino donor and a nitro acceptor on a phenol ring, makes it a promising candidate for NLO applications.

Theoretical calculations using DFT are employed to predict the NLO response, primarily by calculating the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Studies on similar donor-acceptor molecules, like 2-amino-5-nitropyrimidine, have shown that theoretical predictions can identify them as attractive objects for NLO studies. nih.gov The small HOMO-LUMO gap in such molecules facilitates the charge transfer that gives rise to high hyperpolarizability values. dergipark.org.tr The calculated NLO properties are often compared to those of standard NLO materials, like urea, to assess their potential.

Tautomeric Equilibria and Proton Transfer Mechanism Modeling in Different Media

The phenomenon of tautomerism is critical in understanding the reactivity and properties of phenolic compounds. In molecules structurally related to this compound, prototropic tautomerism, which involves the migration of a proton, is a key area of investigation. This typically results in an equilibrium between different forms, such as the phenol-imine and keto-amine structures in Schiff bases derived from it. researchgate.net The preferred tautomeric form can be influenced by the physical state (solid vs. solution) and the nature of the surrounding medium. researchgate.netnih.gov

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structures and relative stabilities of these tautomers. researchgate.netnih.gov For instance, studies on (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, a related Schiff base, have utilized DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set to optimize the geometry of its tautomeric forms in the gas phase. nih.gov To account for the influence of different environments, these calculations are often extended to various solvents using the Polarizable Continuum Model (PCM). nih.govresearchgate.net

Experimental results from X-ray diffraction and FT-IR analysis on these related compounds consistently show that the enol (phenol) form is the dominant tautomer in the solid state. nih.govresearchgate.net Computational studies support this, indicating the enol form is more stable than the keto form. researchgate.netnih.gov The investigation of UV-vis spectra in different organic solvents further explores the solvent's role in the tautomeric equilibrium. nih.govresearchgate.net

Beyond the ground state, the dynamics of proton transfer can be modeled in the excited state. Excited-State Intramolecular Proton Transfer (ESIPT) is a process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.gov In compounds such as 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles, a solvent- and temperature-dependent phototautomerization process is observed. nih.gov In nonpolar solvents like cyclohexane, these molecules tend to exist in a 'syn' conformation, which is primed for ESIPT. nih.gov In more polar solvents like ethanol (B145695) or in aqueous solutions, a complex equilibrium between different rotamers and tautomers can be established in the ground state. nih.gov Following excitation, the 'syn' form undergoes ESIPT to produce an excited tautomer, which may then deactivate through processes influenced by solvent polarity and viscosity. nih.gov This coupled proton- and charge-transfer process is a key deactivation pathway. nih.gov

Table 1: Investigated Tautomeric Forms in Related Schiff Base Compounds

Compound Tautomeric Forms Investigated Method Findings
(E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenol Phenol-imine vs. Keto-amine DFT, TD-DFT, XRD, FT-IR, UV-vis The phenol-imine (enol) form is more stable and is the only form observed in the solid state and in solution. researchgate.net
(E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol Enol vs. Keto DFT (B3LYP/6-311G(d,p)), PCM, XRD, FT-IR, UV-vis The enol form is predominant in the solid state. The tautomerism-solvent relationship was studied to understand structural properties. nih.govresearchgate.net

Topological Studies: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (AIM)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, provides a unique representation of the molecule's shape within its crystalline environment.

The surface can be mapped with various properties, such as dnorm, which is a normalized contact distance. This mapping uses a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts (like hydrogen bonds), white represents contacts around the van der Waals separation, and blue indicates longer contacts. researchgate.net

A key output of this analysis is the two-dimensional fingerprint plot, which summarizes all the intermolecular contacts in the crystal. nih.govresearchgate.net This plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. researchgate.net The shape and features of the fingerprint plot are characteristic of the types of interactions present. For example, distinct spikes in the plot can be attributed to specific interactions like hydrogen bonds or π–π stacking. researchgate.net This analysis allows for a detailed and quantitative understanding of the forces that govern the molecular packing in the crystal. nih.gov

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)), which is an observable scalar field. wikipedia.orguni-rostock.de Developed by Richard Bader and his group, AIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. wikipedia.orgwiley-vch.de Each basin contains a single nucleus, which acts as an attractor for the electron density, and is bounded by a zero-flux surface, meaning no gradient vector lines cross it. wiley-vch.dedokumen.pub An atom is defined as the union of a nucleus and its associated basin. wiley-vch.de

The topology of the electron density is characterized by its critical points (CPs), where the gradient of the density vanishes (∇ρ = 0). uni-rostock.demuni.cz There are four stable types of critical points, each associated with a structural element:

(3, -3) or Nuclear Attractor: A local maximum in ρ(r), found at the position of a nucleus. muni.cz

(3, -1) or Bond Critical Point (BCP): A saddle point in ρ(r) that lies on the path of maximum electron density between two bonded nuclei. The presence of a BCP and a corresponding bond path is a necessary and sufficient condition for the existence of a chemical bond between two atoms. wiley-vch.de

(3, +1) or Ring Critical Point (RCP): Found within a ring of bonded atoms.

(3, +3) or Cage Critical Point (CCP): Found inside a molecular cage. wiley-vch.de

The properties of the electron density at the bond critical point, such as the value of the density itself (ρb) and the sign of its Laplacian (∇²ρb), provide profound insight into the nature of the chemical bond. muni.cz Generally, shared interactions (covalent bonds) are characterized by a high ρb and a negative ∇²ρb, indicating a concentration of electron density. Conversely, closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) typically show a low ρb and a positive ∇²ρb, indicating a depletion of electron density in the internuclear region. muni.cz This allows for a detailed classification and quantification of all interactions within a molecular system. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenol
(E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol
2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazole

Mechanistic Studies of Biological and Biochemical Interactions

Enzyme Interaction Mechanisms and Catalytic Modulation

The structural features of nitrophenol derivatives suggest potential interactions with various enzymes, including those involved in neurotransmission and detoxification pathways.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govoup.com Organophosphate compounds (OPCs), found in pesticides and nerve agents, can inhibit AChE by forming a stable covalent bond with the serine residue in the enzyme's active site, leading to a toxic accumulation of acetylcholine. nih.govnih.gov

The standard treatment for OPC poisoning involves reactivators, typically oximes, which are nucleophilic agents that can displace the organophosphate group and restore enzyme function. nih.govdtic.mil However, research has expanded to explore other classes of compounds, including phenols, as potential reactivators. nih.gov

Studies have proposed that certain phenols, particularly those with lower pKa values like nitrophenols, could facilitate the reactivation of inhibited AChE. Two primary mechanisms are considered:

Nucleophilic Reactivation: The phenol (B47542) molecule could act as a nucleophile, directly attacking the phosphorus atom of the organophosphate group, thereby displacing it from the AChE active site. nih.gov

Base-Assisted Reactivation: The phenol could function as a general base, deprotonating a water molecule to generate a hydroxide (B78521) anion, which then acts as the nucleophile to reactivate the enzyme. nih.gov

While the nucleophilic pathway is a possibility, evidence has increasingly supported the role of phenols as external bases that facilitate the delivery of a hydroxide ion to the inhibited active site. nih.gov

Nitrophenol monooxygenases are enzymes that play a crucial role in the biodegradation of nitrophenol compounds. nih.govwikipedia.org These enzymes typically catalyze the initial step in the degradation pathway by hydroxylating the nitrophenol. nih.govasm.org The position of this hydroxylation can determine the subsequent metabolic route. For instance, degradation can proceed via a 1,2,4-benzenetriol (B23740) (BT) pathway or a hydroquinone (B1673460) (HQ) pathway. nih.gov

Recent studies on a two-component p-nitrophenol monooxygenase from Rhodococcus sp. 21391, designated RsNcpAB, have shed light on its broad substrate specificity. This enzyme was found to effectively catalyze the oxidation of various nitrophenols and halogenated phenols. nih.gov The broad selectivity is attributed to a large substrate-binding pocket within the enzyme's active site, which can accommodate a variety of substituted phenol molecules. nih.gov

Another well-studied enzyme is the p-nitrophenol 4-monooxygenase (PnpA) from Pseudomonas putida, which is involved in the hydroquinone pathway of p-nitrophenol degradation. nih.gov Structural and docking studies of PnpA have revealed a unique catalytic mechanism compared to other homologous hydroxylases, with specific residues responsible for stabilizing the substrate in the correct orientation for catalysis. nih.gov

The degradation of nitrophenols can also involve a two-component monooxygenase system that catalyzes sequential reactions. For example, in Bacillus sphaericus JS905, an enzyme system first hydroxylates p-nitrophenol to 4-nitrocatechol (B145892) and then oxidizes it to 1,2,4-trihydroxybenzene, releasing nitrite (B80452) in the process. asm.orgnih.gov

Table 1: Characteristics of Nitrophenol Monooxygenases

Enzyme/SystemSource OrganismDegradation PathwayKey Features
RsNcpABRhodococcus sp. 213911,2,4-Benzenetriol (BT)Broad substrate specificity, large substrate-binding pocket. nih.gov
PnpAPseudomonas putidaHydroquinone (HQ)Unique catalytic mechanism with specific substrate-stabilizing residues. nih.gov
Two-Component MonooxygenaseBacillus sphaericus JS905Sequential HydroxylationCatalyzes two consecutive monooxygenation reactions. asm.orgnih.gov

Biomolecular Target Binding and Ligand-Receptor Interaction Modeling

Understanding how 5-(Diethylamino)-2-nitrophenol interacts with biological macromolecules at a molecular level is crucial for predicting its activity and designing related compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For compounds like this compound, docking studies can provide insights into their potential binding affinity and inhibitory activity against specific biological targets. The nitro group (NO2), being highly electron-withdrawing, significantly affects the molecule's polarity, which can favor interactions with proteins. nih.gov

For instance, docking studies on nitro-containing compounds have been used to predict their antifungal activity by modeling their interaction with the enzyme 14α-demethylase. nih.gov These studies help in identifying key interactions and guiding the synthesis of more potent derivatives. While specific docking studies for this compound are not extensively reported in the provided context, the principles apply to understanding its potential interactions with various receptors and enzymes.

The biological activity of many compounds is governed by their non-covalent interactions with macromolecules, such as proteins and nucleic acids. rsc.org For nitrophenol derivatives, hydrogen bonding and electrostatic interactions are particularly important.

The nitro group is electron-rich and can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These properties allow nitrophenols to form strong hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. nih.gov

Electrostatic interactions also play a significant role. The nitro group's strong electron-withdrawing nature creates a partial positive charge on the aromatic ring and a partial negative charge on the oxygen atoms of the nitro group. This charge distribution can lead to favorable electrostatic interactions with charged or polar residues in a binding site. nih.gov For example, the antifungal activity of some nitro compounds is attributed to an efficient electrostatic interaction between the nitro group and the Fe(II) in the heme group of the target enzyme. nih.gov

Cellular Transport and Intracellular Localization Mechanisms

For a compound to exert a biological effect, it must often cross the cell membrane to reach its intracellular target. The physicochemical properties of this compound will influence its ability to traverse the lipid bilayer of cell membranes.

The transport of small molecules across the plasma membrane can occur through several mechanisms:

Passive Diffusion: Small, relatively hydrophobic molecules can dissolve in the phospholipid bilayer and move across the membrane down their concentration gradient. nih.govpressbooks.pub The lipophilicity of this compound would be a key determinant of its ability to undergo passive diffusion.

Facilitated Diffusion: This process involves membrane proteins, such as channel proteins or carrier proteins, to move substances across the membrane. libretexts.orgyoutube.com It does not require energy as the movement is still down the concentration gradient. khanacademy.org

Active Transport: This mechanism requires energy, typically in the form of ATP, to move molecules against their concentration gradient. libretexts.orgkhanacademy.org

The diethylamino and nitro groups of this compound will influence its polarity and size, which in turn affect its transport mechanism. While small, uncharged polar molecules can diffuse across the membrane, larger or charged molecules often require protein-mediated transport. nih.govpressbooks.pub The intracellular localization would then depend on the specific transporters involved and the molecule's affinity for different cellular compartments.

Modulation of Biochemical Pathways: Mechanistic Elucidation (e.g., related to antimicrobial action)

The antimicrobial efficacy of a compound is intrinsically linked to its ability to interfere with the essential biochemical pathways of microorganisms. For this compound, its chemical structure, featuring both a nitrophenol group and a diethylamino substituent, suggests several plausible mechanisms through which it may exert its antimicrobial effects. These hypotheses are drawn from the established activities of related nitrophenol and phenolic compounds.

Research Findings on a Structurally Related Compound

A significant study on a derivative, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, has demonstrated its potent in vitro antibacterial and antifungal activities. semanticscholar.orgresearchgate.netnih.gov The study, which also involved the synthesis of its transition metal complexes, provides valuable data on the minimum inhibitory concentrations (MICs) against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. semanticscholar.orgnih.gov

The results indicated that both the ligand itself and its metal complexes exhibited significant antimicrobial effects, often comparable to or even exceeding that of the standard antibiotic Streptomycin against certain bacterial strains. researchgate.net This underscores the inherent antimicrobial potential of the this compound scaffold.

Interactive Data Table: Antimicrobial Activity of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its Metal Complexes

Below is a summary of the Minimum Inhibitory Concentration (MIC) values in μg/mL for the ligand and its complexes against various microorganisms.

CompoundE. coliS. aureusC. albicansA. niger
Ligand (L)250250>250>250
Co(II) Complex12562.5125125
Cu(II) Complex125125125250
Ni(II) Complex125125250250
Fe(II) Complex250125250250
Streptomycin125---
Fluconazole--125-

Data sourced from Padalkar et al. (2011). semanticscholar.orgnih.gov

Hypothesized Mechanisms of Antimicrobial Action

Based on the known mechanisms of related chemical classes, the antimicrobial action of this compound is likely multifaceted:

Disruption of Cell Membrane Integrity: Phenolic compounds are well-documented for their ability to disrupt the cytoplasmic membrane of bacteria. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl group on the phenol ring of this compound is a key structural feature that could facilitate such interactions.

Inhibition of Cellular Enzymes: The compound may act as an enzyme inhibitor. The nitro group, being a strong electron-withdrawing group, can interact with the active sites of essential enzymes, leading to their inactivation. This could disrupt critical metabolic pathways necessary for microbial survival. For instance, studies on other nitrophenol derivatives have shown inhibition of enzymes like alkaline phosphatase.

Generation of Reactive Oxygen Species (ROS) and DNA Damage: A common mechanism for nitroaromatic compounds involves their intracellular reduction to form highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) species. These intermediates can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA, leading to mutations and cell death.

While these mechanisms are plausible, further dedicated research, including enzyme kinetic studies and investigations into the interaction with bacterial cell membranes, is necessary to fully elucidate the specific biochemical pathways modulated by this compound.

Environmental Fate, Degradation Pathways, and Remediation Approaches

Photodegradation Mechanisms and Kinetics under Environmental Conditions

Photodegradation in the environment is a key process that can lead to the transformation of organic pollutants in surface waters and the atmosphere. For nitrophenols, this process is influenced by factors such as pH, the presence of natural photosensitizers, and the intensity of solar radiation. cdc.gov

The photodegradation of nitrophenols in aqueous solutions can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by reactive oxygen species like hydroxyl radicals (•OH). nih.gov Studies on p-nitrophenol have shown that its UV photodegradation has a very low quantum yield, with the molecule efficiently returning to its ground state after excitation. acs.org This suggests that direct photolysis may not be a rapid degradation pathway.

Table 1: Estimated Photodegradation Parameters for Nitrophenolic Compounds

ParameterValue Range for Related NitrophenolsReference
Atmospheric Half-life3 - 18 days cdc.gov
Aqueous Photolysis Half-life (Fresh Water)1 - 8 days cdc.gov
Aqueous Photolysis Half-life (Sea Water)13 - 139 days cdc.gov

Note: These values are for general nitrophenols and serve as an estimate. Specific kinetics for 5-(Diethylamino)-2-nitrophenol are not available.

Biodegradation Pathways and Microbial Transformation Processes

Biodegradation is a crucial mechanism for the removal of organic pollutants from soil and water environments. The recalcitrance of nitrophenols is largely due to the presence of the electron-withdrawing nitro group. jebas.org However, numerous microorganisms have evolved pathways to degrade these compounds.

The microbial degradation of nitrophenols typically initiates with the enzymatic modification of the aromatic ring. Two primary pathways have been identified for nitrophenol degradation: the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway. nih.gov

In the hydroquinone pathway, which is common in Gram-negative bacteria, a monooxygenase enzyme hydroxylates the aromatic ring, leading to the formation of hydroquinone. nih.gov Subsequent ring cleavage is catalyzed by a dioxygenase. The initial step in the degradation of p-nitrophenol, for instance, is catalyzed by a two-component p-nitrophenol monooxygenase. nih.gov

The 1,2,4-benzenetriol (BT) pathway, often found in Gram-positive bacteria, involves the initial conversion of nitrophenols to nitrocatechols, followed by the formation of 1,2,4-benzenetriol. nih.gov A single two-component monooxygenase can catalyze both the initial hydroxylation and the subsequent removal of the nitro group. nih.gov

For this compound, it is plausible that degradation would proceed via a monooxygenase-catalyzed reaction. The diethylamino group may be removed early in the pathway, or the ring may be hydroxylated first. The specific pathway would depend on the enzymatic machinery of the degrading microorganisms. Enzymes such as p-nitrophenol monooxygenase have shown broad substrate specificity, being able to act on various nitrophenols and halogenated phenols. nih.gov

In natural and engineered environments, microbial consortia often exhibit enhanced degradation capabilities compared to individual strains. nih.govresearchgate.net This is due to the synergistic metabolic activities within the consortium, where different species may carry out sequential steps in a degradation pathway. nih.gov For complex industrial effluents containing a mixture of dyes and intermediates, microbial consortia have proven to be more robust and efficient. mdpi.com A consortium can possess a broader enzymatic capacity, allowing for the complete mineralization of compounds that a single species cannot degrade. researchgate.net For instance, a bacterial-fungal consortium showed enhanced degradation of industrial dyes compared to individual microorganisms. nih.gov The bioremediation of environments contaminated with this compound would likely be more effective using a well-adapted microbial consortium capable of degrading both the nitrophenolic and amino-aromatic structures.

Advanced Oxidation Processes (AOPs) for Degradation and Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netatlantis-press.com These processes are particularly effective for the degradation of recalcitrant compounds like nitrophenols and dye intermediates. researchgate.netanveshanaindia.com

Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like TiO2. atlantis-press.com The Fenton process involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals. acs.org This process has been shown to be effective in degrading a variety of organic pollutants. sciendo.com The efficiency of AOPs can lead to the complete mineralization of organic compounds into carbon dioxide, water, and inorganic ions. atlantis-press.com

For azo dyes, which share structural similarities with the target compound, AOPs can lead to the formation of intermediate products like anilines and phenols before complete degradation. acs.org The degradation of p-aminophenol, a related compound, has been achieved rapidly using nanostructured iron catalysts in a Fenton-like process. nih.gov It is anticipated that AOPs would be effective in degrading this compound, likely through initial attack by hydroxyl radicals on the aromatic ring or the diethylamino group.

Table 2: Comparison of AOPs for the Degradation of Related Aromatic Compounds

AOP MethodTarget CompoundKey FindingsReference
Fenton-likeAzo DyesAnilines and phenols identified as intermediates. acs.org
FentonDye WastewaterHigh COD removal efficiency (up to 97.6% in combination with biological treatment). sciendo.com
Nanostructured Iron Catalystp-AminophenolComplete degradation achieved in minutes. nih.gov

Sorption, Volatilization, and Transport Mechanisms in Environmental Compartments

The environmental mobility of this compound is governed by its physicochemical properties and its interactions with soil, water, and air.

Sorption: The sorption of organic compounds to soil and sediment is a key process that affects their bioavailability and transport. For substituted phenols, sorption is influenced by the soil's organic carbon content (foc) and the pH of the surrounding water. thescipub.com The presence of both a hydrophobic diethylamino group and a polar nitrophenol structure suggests that this compound could exhibit complex sorption behavior. The partitioning of the neutral form of the molecule into soil organic matter is likely a primary sorption mechanism. thescipub.com The addition of amendments like activated carbon to soil can significantly increase the sorption of phenolic compounds, thereby reducing their mobility. nih.gov

Volatilization: The potential for a chemical to volatilize from water or soil surfaces is determined by its vapor pressure and Henry's Law constant. Nitrophenols generally have low vapor pressures, which suggests a low potential for long-range atmospheric transport in the vapor phase. nih.gov For p-aminophenol, the Henry's law constant suggests that volatilization from water surfaces is expected to be low. oecd.org Given its structure, this compound is also expected to have a low volatility.

Transport: Due to its expected water solubility, the primary mode of transport for this compound in the environment is likely to be through water. oecd.org Transport in soil will be mediated by its sorption characteristics, with higher sorption leading to reduced mobility. hnu.edu.cn While not expected to be highly volatile, atmospheric transport could occur through association with aerosol particles. cdc.gov

Applications in Advanced Materials, Chemical Sensing, and Scientific Instrumentation

Development as Fluorescent Probes and Chemosensors for Specific Analytes

The inherent photophysical properties of molecules possessing both electron-donating and electron-accepting moieties often lead to interesting fluorescence characteristics, such as intramolecular charge transfer (ICT). This phenomenon is fundamental to the design of fluorescent probes and chemosensors. While direct studies on 5-(diethylamino)-2-nitrophenol as a primary fluorescent probe are not extensively documented, research on its structural analogs provides strong evidence for its potential in this area.

A notable example is the salicylideneaniline (B1219908) derivative, (E)-5-(diethylamino)-2-(4-nitrophenyl)methylphenol (DSAN), which incorporates the this compound core structure. Studies on DSAN have revealed significant photophysical properties, including solvent-dependent intramolecular charge transfer, a key characteristic for environmental sensing probes. researchgate.net The fluorescence of such compounds can be modulated by the polarity of their environment or by interaction with specific analytes, leading to a detectable signal.

Furthermore, the diethylamino group is a common feature in many established fluorescent dyes. For instance, coumarin-based arylpyrazolines containing a diethylamino group have been successfully synthesized and demonstrated to act as highly selective fluorescent probes for copper ions (Cu²⁺). researchgate.net These probes exhibit high sensitivity, strong anti-interference ability, and a significant Stokes shift, all desirable properties for effective chemosensors. researchgate.net The structural similarities suggest that this compound could be a valuable precursor or a core scaffold for the development of novel chemosensors for various ions and small molecules. The mechanism of detection often relies on the analyte coordinating with the probe, which in turn alters the electronic structure and, consequently, the fluorescence emission of the molecule.

Role in Nonlinear Optical (NLO) Materials Development

Organic materials with large second-order nonlinear optical (NLO) properties are crucial for applications in optical communications, data processing, and frequency conversion. The key molecular requirement for a high second-order NLO response is a non-centrosymmetric structure combined with a strong intramolecular charge transfer character, which is typically achieved by connecting an electron donor and an electron acceptor through a π-conjugated system.

To provide context, the table below lists the nonlinear optical properties of some related organic compounds, highlighting the potential of molecules with similar donor-acceptor architectures.

CompoundSecond-Order NLO CoefficientMeasurement Technique
4-nitrophenol (B140041) (4-NP)β = 5.03859 x 10⁻⁶ cm/W (nonlinear absorption)Z-scan researchgate.net
3-nitroaniline (B104315):3-nitrophenol (B1666305)Substantial effective second-order susceptibilitiesSecond Harmonic Generation inoe.ro
para-nitroanilineβ = 23 x 10⁻³⁰ esuHyper-Rayleigh Scattering aps.org
4-methoxy-4'-nitrostilbeneβ = 105 x 10⁻³⁰ esuHyper-Rayleigh Scattering aps.org
4-hydroxy-4'-nitrostilbeneβ = 95 x 10⁻³⁰ esuHyper-Rayleigh Scattering aps.org

This table presents data for compounds structurally related to this compound to illustrate the NLO potential of this class of materials.

The determination of molecular hyperpolarizability (β) is often performed using techniques like Hyper-Rayleigh Scattering (HRS) in solution, which has the advantage of not requiring knowledge of the dipole moment (μ) and the second hyperpolarizability (γ). aps.org The significant NLO responses observed in these related molecules strongly suggest that this compound is a promising candidate for the development of new NLO materials.

Integration into Functional Dyes and Pigments for Optical Applications

Functional dyes are advanced materials that not only impart color but also exhibit specific responses to external stimuli like light, heat, or electric fields. ymdchem.com The donor-acceptor structure of this compound makes it a prime candidate for integration into such smart materials, particularly for optical applications like data storage and photochromic lenses.

Organic dyes are central to optical data storage technologies. chemicalbook.com Photochromic materials, which undergo a reversible color change upon exposure to light, are of particular interest. ymdchem.comresearchgate.net This reversible transformation between two isomers with different absorption spectra allows for the writing, reading, and erasing of data using light. nih.gov The mechanism often involves the light-induced switching between a colorless, non-planar form and a colored, planar form with an extended π-electron system. researchgate.net

A relevant example is the 7-(N,N-diethylamino)-4-hydroxyflavylium chromophore, which switches from a yellow form to a red form upon irradiation. nih.gov This compound shares the diethylamino functional group, which plays a crucial role in its photochromic behavior. Azo dyes, which can be synthesized from aromatic amines, are another important class of functional dyes. unb.canih.govyoutube.comresearchgate.net The synthesis of azo dyes derived from 2-nitrophenol (B165410) has been reported, indicating a viable synthetic route for incorporating the this compound moiety into larger, more complex dye structures. researchgate.net

The table below summarizes different types of photochromic dyes and their switching mechanisms, providing a framework for understanding the potential applications of this compound-based dyes.

Photochromic Dye TypeSwitching MechanismPotential Application
SpiropyransReversible ring-opening and closingLight control materials, smart textiles ymdchem.comresearchgate.net
SpirooxazinesReversible ring-opening and closingOphthalmic lenses, security inks researchgate.net
DiarylethenesReversible cyclization reactionOptical memory, molecular switches ymdchem.com
AzobenzenesTrans-cis isomerizationMolecular switches, optical data storage ymdchem.com

Utilization in Analytical Method Development and Reagent Chemistry

The chemical reactivity and spectroscopic properties of this compound lend themselves to applications in analytical chemistry, both in the development of new analytical methods and as a chemical reagent.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds. An isocratic HPLC method has been successfully developed and validated for the determination of phenol (B47542) and various nitrophenols, including 2-nitrophenol and 4-nitrophenol. researchgate.netchromatographyonline.com These methods often utilize a reverse-phase column and a mobile phase consisting of an organic modifier like acetonitrile (B52724) and a buffer. researchgate.netchromatographyonline.com Given the successful analysis of structurally similar compounds, it is highly probable that a robust HPLC method could be developed for the accurate determination of this compound in various matrices. A study on the related compound 2-amino-5-nitrophenol (B90527) demonstrated a validated HPLC method for its quantification in biological samples, further supporting this potential. nih.gov

Furthermore, nitrophenol derivatives can act as chromogenic reagents, changing color upon reaction with specific analytes. This property is the basis for many colorimetric assays. The synthesis of 5-(diethylamino)-2-nitrosophenol, a closely related compound, is achieved through the nitrosation of N,N-diethyl-m-aminophenol, indicating that the core structure is amenable to chemical modifications that can tune its reactivity and chromogenic properties. chemicalbook.com The synthesis of azo dyes from 2-nitrophenol and various aromatic amines also highlights the utility of the nitrophenol scaffold in creating a diverse range of colored compounds for analytical and other applications. researchgate.net

The table below outlines key parameters from a validated HPLC method for the analysis of a related compound, 2-amino-5-nitrophenol, which could serve as a starting point for developing a method for this compound.

HPLC ParameterCondition for 2-amino-5-nitrophenol Analysis
Linearity (r²)0.9992–0.9999 nih.gov
Accuracy (%)93.1–110.2 nih.gov
Precision (RSD %)1.1–8.1 nih.gov
Sample PreparationDilution with 50% (v/v) methanol, centrifugation, filtration nih.gov

Emerging Research Areas and Future Directions

Interdisciplinary Research Integrating Nanotechnology and Material Science

The unique electronic and structural characteristics of substituted nitrophenols make them candidates for integration into advanced materials and nanotechnologies. Although direct studies on 5-(diethylamino)-2-nitrophenol are not prevalent, research on related molecules suggests potential applications.

Nonlinear Optical (NLO) Materials: Organic molecules with donor-acceptor groups, like the diethylamino and nitro groups in this compound, are known to exhibit nonlinear optical properties. Research on derivatives, such as the Schiff base (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, has shown good second-order NLO properties, which are crucial for applications in optical data storage, image processing, and optical switching. nih.govjhuapl.edunih.govresearchgate.netuobasrah.edu.iqrsc.org

Nanoparticle Functionalization: Amines and phenols are frequently used to functionalize the surface of nanoparticles to enhance their properties for catalysis, sensing, or medical applications. nih.gov For instance, nanoparticles functionalized with amine groups have been used to create efficient catalysts for the reduction of pollutants like p-nitrophenol. nih.gov While not yet documented for this compound, this represents a viable research avenue for creating novel functional nanomaterials.

Chemical Sensors: The development of chemical sensors for detecting environmental pollutants is a significant area of materials science. Nanocomposites, such as cerium oxide-decorated carbon nanotubes, have been successfully used to create selective sensors for 2-nitrophenol (B165410). plos.orgnih.govnih.govresearchgate.net The specific functional groups on this compound could be exploited to develop new sensors with high selectivity for different analytes.

Sustainable Synthesis and Green Chemical Engineering for Production

Modern chemical production emphasizes the use of green and sustainable methods to minimize environmental impact. This involves reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Economical and Cleaner Synthesis: Traditional nitration of phenols often involves strong acids and produces multiple isomers that require separation. Recent research has focused on optimizing these reactions by controlling physical parameters like temperature and reactant concentration to improve yield and selectivity, thereby reducing waste and the need for catalysts. paspk.orgppaspk.org One study found that reacting phenol (B47542) with 32.5% nitric acid at 20°C provided a high yield of nitrophenols in an hour without solvents or catalysts. ppaspk.org

Biocatalysis and Green Solvents: The use of enzymes (biocatalysis) and environmentally benign solvents is a cornerstone of green chemistry. nih.govnih.gov For example, the enzymatic oxidation of p-nitrophenol has been demonstrated, suggesting a potential pathway for biological synthesis or degradation routes. nih.gov The development of methods using plant extracts for the green synthesis of nanoparticles, which are then used to catalyze reactions like the reduction of 4-nitrophenol (B140041), further showcases the move towards more sustainable chemical processes. nih.govnih.govbohrium.com Applying these principles to the industrial production of this compound could lead to more environmentally friendly and cost-effective manufacturing.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To fully harness the potential of this compound and its derivatives, a deep understanding of their structural, electronic, and photophysical properties is essential. Advanced spectroscopic and computational methods are critical tools in this endeavor.

Spectroscopic Characterization: The photophysical properties of nitrophenol derivatives are a key area of investigation. For example, studies on (E)-5-(diethylamino)-2-(4-nitrophenyl)methylphenol using steady-state and time-resolved fluorescence spectroscopy have revealed characteristics like intramolecular charge transfer (ICT), which are highly dependent on the solvent environment. researchgate.net Such properties are vital for applications in molecular probes and sensors.

Computational Modeling (DFT): Density Functional Theory (DFT) has become a powerful tool for predicting the molecular structure, vibrational frequencies, and electronic properties of complex molecules. researchgate.netchemmethod.comnih.govresearchgate.net DFT studies on derivatives like (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol have been used to understand tautomerism in different solvents, calculate excitation energies, and predict NLO properties. nih.gov Similar computational analyses of 2-nitrophenol and other related compounds have provided insights into their electronic spectra and interaction with solvents. researchgate.netrsc.org Applying these computational methods to this compound would provide a foundational understanding of its behavior and guide the design of new applications.

Below is a table summarizing key computational and experimental data for a closely related derivative, (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, highlighting the types of insights these methods provide.

Table 1: Spectroscopic and Computational Data for a 5-(Diethylamino)-2-phenol Derivative

Property Method Observation Reference
Molecular Structure X-ray Diffraction Exists in the enol tautomeric form in the solid state. nih.gov
Tautomerism UV-vis Spectroscopy Tautomeric equilibrium is dependent on the type of organic solvent used. nih.gov
Optimized Geometry DFT (B3LYP/6-311G(d,p)) Used to model the molecule in the gas phase and in solution (PCM model). nih.gov
Excitation Energies TD-DFT Calculated for both gas and solution phases to understand electronic transitions. nih.gov

Collaborative Research Initiatives in Chemical Biology and Environmental Science

The distinct chemical properties of substituted nitrophenols position them for exploration in the fields of chemical biology and environmental science, often through collaborative, interdisciplinary efforts.

Chemical Biology Applications: Derivatives of this compound have been used as ligands to create metal complexes with potential biological activity. In one study, metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol with cobalt(II), copper(II), nickel(II), and iron(II) were synthesized and showed promising antimicrobial activity against Escherichia coli and Staphylococcus aureus. rsc.org This opens the door for designing new therapeutic agents based on this chemical scaffold.

Environmental Science: Nitrophenols are recognized as significant environmental pollutants, often released from industrial processes and vehicle exhaust. nih.govmdpi.com Their persistence, toxicity, and potential for bioaccumulation are subjects of ongoing environmental research. nih.govmdpi.com Studies on the biodegradation and photocatalytic degradation of various nitrophenols aim to develop effective remediation strategies. mdpi.commdpi.comfrontiersin.orgtsijournals.comresearchgate.net While specific ecotoxicity data for this compound is lacking, data for related compounds like 2-nitrophenol and 4-nitrophenol are used by regulatory agencies to establish water quality criteria. epa.gov Future research could focus on the specific environmental fate and degradation pathways of this compound to accurately assess its environmental risk.

The table below presents established ambient water quality criteria for related nitrophenols, illustrating the type of data needed for environmental risk assessment.

Table 2: U.S. EPA Ambient Water Quality Criteria for Select Nitrophenols

Compound Water Type 24-Hour Average Concentration Maximum Concentration
2-Nitrophenol Freshwater 2,700 µg/L 6,200 µg/L
4-Nitrophenol Freshwater 240 µg/L 550 µg/L
4-Nitrophenol Saltwater 53 µg/L 120 µg/L

Source: U.S. Environmental Protection Agency epa.gov

Q & A

Q. What are the recommended laboratory synthesis methods for 5-(Diethylamino)-2-nitrophenol?

The synthesis typically involves multi-step reactions, such as nitration of phenol derivatives followed by diethylamino group introduction via nucleophilic substitution. For example, intermediates like Schiff bases or nitro-substituted phenols can be synthesized using catalysts (e.g., CoFe₂O₄) and optimized conditions (pH, temperature) to improve yield . Purification steps may include recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy for confirming substituent positions and molecular structure.
  • IR spectroscopy to identify functional groups (e.g., nitro, hydroxyl, amino).
  • UV-Vis spectroscopy to study electronic transitions influenced by the nitro and diethylamino groups.
  • X-ray diffraction for solid-state structural analysis .

Q. What safety protocols should researchers follow when handling nitrophenol derivatives?

Nitrophenols are toxic and require strict precautions:

  • Use personal protective equipment (PPE), including gloves and fume hoods.
  • Adhere to waste disposal guidelines for nitroaromatic compounds.
  • Refer to toxicological profiles for acute exposure management (e.g., ATSDR reports) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize photocatalytic degradation of nitrophenol derivatives?

RSM, particularly the Box-Behnken design, can model interactions between variables (e.g., pH, H₂O₂ concentration, initial substrate concentration). ANOVA identifies significant factors, enabling optimization of degradation efficiency (e.g., achieving >95% under pH 10 and 90 ppm H₂O₂) .

Q. What experimental and computational methods are used to study tautomerism in nitrophenol derivatives?

  • Experimental : UV-Vis and fluorescence spectroscopy in solvents of varying polarities to detect tautomeric equilibria.
  • Computational : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level to predict stable tautomers and transition states .

Q. How can molecular docking and DFT predict the biological activity of this compound derivatives?

  • Molecular docking evaluates binding affinity to target proteins (e.g., SARS-CoV-2 main protease) by simulating ligand-receptor interactions.
  • DFT calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antiviral activity .

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